molecular formula C13H19ClN2O B8257049 N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride

Cat. No.: B8257049
M. Wt: 254.75 g/mol
InChI Key: HCGSECWPURFYIJ-UHFFFAOYSA-N
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Description

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride is a synthetic organic compound featuring a phenylacetamide scaffold with a piperidin-2-yl substituent at the para position of the phenyl ring, modified as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications.

Properties

IUPAC Name

N-(4-piperidin-2-ylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13;/h5-8,13-14H,2-4,9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGSECWPURFYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride typically involves the reaction of 4-aminophenol with a corresponding carboxylic acid in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature for 24 hours . Another method involves the coupling of 2-amino-4-(4-bromophenyl)thiazole with the desired piperidine derivative in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination to produce the desired piperidine derivative .

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of various piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticonvulsant properties.

    Medicine: Investigated for its potential use in drug design and development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features, molecular weights, and pharmacological data (where available) for N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride and related compounds:

Compound Name Structural Features Molecular Weight Pharmacological Activity References
This compound Piperidin-2-yl at para position, acetamide, HCl salt ~254.76 (estimated) Not explicitly reported; inferred CNS activity from analogs -
N-(2-(piperidin-4-yl)phenyl)acetamide hydrochloride Piperidin-4-yl at ortho position, acetamide, HCl salt 254.76 No reported activity; positional isomer of target compound
N-(4-(2-(Piperidin-2-yl)ethoxy)phenyl)acetamide hydrochloride Ethoxy linker between phenyl and piperidin-2-yl 298.81 No reported activity; increased lipophilicity due to ethoxy group
N-(4-(Azetidin-3-yloxy)phenyl)acetamide hydrochloride Azetidine (4-membered ring) with oxygen linker 242.7 No reported activity; reduced ring size may limit conformational flexibility
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride Cyclopropyl group, piperidin-4-yloxy linker 234.72 No reported activity; steric effects from cyclopropyl group
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Piperazine sulfonamide substituent - Analgesic activity comparable to paracetamol
N-(3-chloro-4-hydroxylphenyl)acetamide (4) Chloro and hydroxyl substitutions on phenyl ring - Photodegradation product of paracetamol; no direct activity data

Key Differences and Implications

Positional Isomerism: The target compound’s para-substituted piperidin-2-yl group contrasts with the ortho-substituted piperidin-4-yl in ’s analog.

Linker Modifications :

  • The ethoxy linker in ’s compound introduces flexibility and increases molecular weight, which could enhance membrane permeability but reduce metabolic stability .
  • Azetidine () and cyclopropyl () substitutions demonstrate how ring size and substituents affect steric bulk and electronic properties, influencing target engagement .

Functional Group Variations: Sulfonamide derivatives like Compound 35 () exhibit notable analgesic activity, suggesting that replacing acetamide with sulfonamide can enhance potency. However, this modification may alter selectivity and toxicity profiles . Halogenated analogs () highlight the role of electronegative groups in modulating reactivity and stability, though they lack the piperidine moiety critical for CNS targeting .

Salt Forms :

  • Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, whereas free bases (e.g., paracetamol derivatives in ) may require formulation adjustments for bioavailability .

Research Findings and Pharmacological Insights

  • Analgesic Potential: While the target compound lacks direct activity data, structurally related piperidine-acetamide hybrids (e.g., triazine-containing Compound H in ) inhibit sodium channels, suggesting a possible mechanism for pain relief .
  • Metabolic Stability : Piperidine rings generally resist oxidative metabolism, but linker groups (e.g., ethoxy in ) may introduce vulnerabilities to enzymatic cleavage .
  • SAR Trends :
    • Para-substituted phenyl rings enhance spatial alignment with target receptors compared to ortho isomers.
    • Bulky substituents (e.g., cyclopropyl in ) may improve metabolic stability but reduce binding affinity .

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